molecular formula C8H7N3O2 B1176122 UPF1 protein CAS No. 147477-72-3

UPF1 protein

Cat. No.: B1176122
CAS No.: 147477-72-3
Attention: For research use only. Not for human or veterinary use.
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Description

The UPF1 protein is a central and essential effector in nonsense-mediated mRNA decay (NMD), a crucial eukaryotic pathway that degrades mRNAs containing premature termination codons (PTCs) to prevent the production of truncated proteins . As an RNA-dependent ATPase and a highly processive 5' to 3' RNA helicase belonging to the SF1 superfamily, UPF1 acts as a molecular motor that remodels target messenger ribonucleoprotein complexes (mRNPs) . Its activity is regulated by its domains; the CH and SQ domains maintain the enzyme in an inactive state, with activation occurring upon interaction with UPF2 and phosphorylation by the SMG1 kinase . Beyond its canonical role in quality control, UPF1 is involved in various other RNA decay pathways and regulates the expression of many normal transcripts, thereby influencing key biological processes including cellular differentiation, embryogenesis, and the response to stress . Research has also revealed that UPF1 can function in protein degradation, potentially acting as an E3 ubiquitin ligase . Dysregulation of UPF1 is implicated in numerous human pathologies, making it a significant protein for study. Its expression is a prognostic marker in cancers such as low-grade glioma, and its dysfunction is linked to neurodegenerative disorders . This recombinant this compound is an indispensable reagent for in vitro investigations into NMD mechanisms, RNA helicase activity, mRNP remodeling, and the role of UPF1 in disease pathogenesis. For Research Use Only. Not intended for any diagnostic or therapeutic application in humans.

Properties

CAS No.

147477-72-3

Molecular Formula

C8H7N3O2

Synonyms

UPF1 protein

Origin of Product

United States

Scientific Research Applications

Cancer Research

UPF1 has garnered significant attention in cancer biology due to its involvement in regulating mRNA levels of oncogenes and tumor suppressor genes.

  • Biomarker Potential: UPF1 expression levels correlate with cancer prognosis. Low UPF1 expression has been associated with poor outcomes in various cancers, suggesting its potential as a diagnostic biomarker .
  • Therapeutic Targeting: Given its role in NMD, UPF1 could be targeted to enhance the degradation of oncogenic transcripts, providing a novel therapeutic approach for cancer treatment .

Neurodegenerative Diseases

Research indicates that UPF1 is implicated in neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

  • Protein Quality Control: UPF1's ability to degrade misfolded proteins helps maintain cellular homeostasis. Dysregulation of UPF1 has been linked to the accumulation of toxic protein aggregates characteristic of neurodegenerative diseases .
  • Pathological Mechanisms: Mutations in UPF1 can lead to impaired NMD and contribute to disease progression, making it a focus for understanding disease mechanisms and potential interventions .

Embryonic Development

UPF1 is essential for proper embryonic development across various model organisms.

  • Gene Regulation: It regulates a core set of transcripts critical for development, including those involved in brain formation and stress responses. Disruption of UPF1 function can lead to developmental anomalies .
  • Essential Gene Classification: Meta-analyses have classified UPF1 as a common essential gene across species, highlighting its fundamental role in cellular processes necessary for life .

Case Studies

StudyFocusFindings
Kuroha et al. (2024)E3 Ligase ActivityDemonstrated UPF1's role in promoting proteasomal degradation of truncated proteins, supporting its putative E3 ligase function .
de Pinto et al. (2024)Mutational AnalysisIdentified mutations in the CH-domain affecting NMD efficiency without respiratory impairment, indicating complex regulatory roles .
Nature Study (2024)lncRNA RegulationShowed that UPF1 regulates lncRNAs associated with hepatocellular carcinoma, suggesting its role in modulating non-coding RNA levels .

Chemical Reactions Analysis

ATP Hydrolysis and Helicase Activity

UPF1 exhibits ATP-dependent helicase activity, enabling RNA unwinding and translocation. Key findings include:

Mechanistic Features

  • Directionality : UPF1 translocates in a 5’→3’ direction on single-stranded RNA/DNA, with unwinding rates of ~0.59 bp/s and translocation rates of ~0.79 nt/s at 26°C .

  • Processivity : Magnetic tweezers assays reveal UPF1 can unwind RNA/DNA substrates >1,600 bp without dissociation, indicating high processivity .

  • ATPase Activation : RNA binding stimulates ATP hydrolysis, with a k<sub>cat</sub> of 0.15 s<sup>−1</sup> and K<sub>m</sub> (ATP) of 0.3 mM .

Structural Basis

  • RecA-like Domains : The helicase core (HD) comprises two RecA-like domains (1A and 2A) forming an ATP-binding pocket. Conformational changes during ATP hydrolysis drive RNA unwinding .

  • Regulatory Domains : The N-terminal CH domain suppresses helicase activity by stabilizing a closed conformation; UPF2 binding displaces the CH domain, activating ATPase activity .

Phosphorylation-Dephosphorylation Cycle

UPF1 activity is regulated by phosphorylation at serine-glutamine (SQ) clusters in its C-terminal domain:

Key Phosphorylation Sites

Site (Human UPF1)KinaseFunctional RoleReference
S1078, S1096SMG1Triggers NMD activation, recruits SMG5-SMG7
T28SMG1Binds SMG6 endonuclease
S1112UnknownModulates RNA binding

Regulatory Dynamics

  • Phosphorylation : SMG1 kinase phosphorylates UPF1 upon recognition of a premature termination codon (PTC), promoting mRNA decay .

  • Dephosphorylation : PP2A phosphatase resets UPF1 to its inactive state, enabling recycling .

RNA Binding and Unwinding

UPF1 binds RNA with high affinity, facilitated by:

RNA Interaction Features

  • Sequence Preference : Binds G-rich RNA motifs (e.g., poly(rG)) with higher stability (ΔG = -8.2 kcal/mol) compared to AU-rich sequences .

  • Structural Remodeling : ATP binding reduces RNA affinity (K<sub>d</sub> shifts from 15 nM to 120 nM), enabling processive translocation .

Helicase Mechanism

  • RNA Clamping : In the absence of ATP, UPF1 tightly binds RNA via domains 1B/1C .

  • Unwinding Cycle : ATP hydrolysis drives conformational changes in the helicase core, disrupting RNA secondary structures .

Protein-Protein Interactions

UPF1’s function is modulated by interactions with NMD factors:

Critical Complexes

Interaction PartnerBinding DomainFunctional EffectReference
UPF2CH domainActivates ATPase, displaces inhibitory domains
eRF1/eRF3Helicase coreCouples translation termination to NMD
SMG5-SMG7Phospho-SQ domainRecruits mRNA decay machinery

Mechanistic Insights

  • UPF2 Binding : Induces a 10-fold increase in ATPase activity (k<sub>cat</sub> = 1.5 s<sup>−1</sup>) by relieving CH domain autoinhibition .

  • eRF1 Interaction : Enhances UPF1’s helicase activity at stop codons, ensuring PTC recognition .

DNA Binding and Telomere Maintenance

UPF1 also participates in DNA-related processes:

Reaction Characteristics

  • Telomeric RNA Unwinding : UPF1 resolves G-quadruplex structures in telomeric DNA/RNA hybrids (K<sub>d</sub> = 25 nM) .

  • DNA Repair : Associates with replication protein A (RPA) to unwind DNA during replication stress .

Kinetic Parameters

ReactionParameterValueConditionsReference
ATP Hydrolysisk<sub>cat</sub>0.15 s<sup>−1</sup>+RNA, 37°C
RNA UnwindingRate0.59 bp/s26°C, 1 mM ATP
RNA Binding (ATP-free)K<sub>d</sub>15 nMPoly(rG)
RNA Binding (+ATP)K<sub>d</sub>120 nMPoly(rG)

Pathological Implications

Dysregulation of UPF1’s chemical activity is linked to diseases:

  • Neurodegeneration : UPF1 mutations impair RNA quality control, leading to toxic protein aggregates .

  • Cancer : Overactive UPF1 promotes degradation of tumor suppressor mRNAs (e.g., TP53) .

Comparison with Similar Compounds

Table 1: Cross-Species Comparison of UPF1 Homologs

Organism Homolog Sequence Identity (vs. Human UPF1) Conserved Domains Key Partners
Homo sapiens UPF1 100% Helicase, ATPase, CH domain UPF2, SMG5-7, eIF2α-ATF4
Saccharomyces cerevisiae Upf1p ~40% Helicase, ATPase, CH domain Nmd4, Ebs1, Xrn1
Ustilago maydis umUPF1 66% Helicase, ATPase, CH domain UPF2 (predicted)
Schizosaccharomyces pombe Upf1 ~50% Helicase, ATPase, CH domain Rps26 (ribosomal proteins)

Key Findings :

  • Yeast Upf1p : Shares RNA helicase and ATPase activities but interacts with fungal-specific partners (Nmd4, Ebs1) instead of metazoan SMG5-7 .
  • umUPF1 : Structural modeling reveals nearly identical tertiary structure and interaction sites (e.g., UPF2-binding residues) to human UPF1, suggesting functional conservation despite evolutionary divergence .
  • Functional Conservation : All homologs require ATP hydrolysis for RNA unwinding and cofactor interactions, underscoring UPF1’s conserved role in RNA quality control .

Comparison with NMD-Related Proteins

Table 2: UPF1 vs. Other NMD Factors

Protein Function Interaction with UPF1 Species Specificity
UPF2 Bridges UPF1 to exon junction complexes (EJCs) Direct binding via C-terminal domain Conserved in eukaryotes
UPF3 Enhances UPF1-UPF2 interaction Indirect (via UPF2) Metazoan-specific
SMG5-7 Mediate UPF1 dephosphorylation Bind phosphorylated UPF1 C-terminus Metazoan-specific
Nmd4 Stimulates UPF1 ATPase activity Binds UPF1 helicase domain Fungal-specific
XRN1 5’→3’ exoribonuclease for mRNA decay Co-regulated targets with UPF1 Yeast and metazoans

Key Findings :

  • SMG5-7 vs. Nmd4/Ebs1 : SMG5-7 in mammals and Nmd4/Ebs1 in fungi both bind UPF1’s C-terminal region to regulate ATPase activity, but SMG5-7 require phosphorylation for interaction .
  • XRN1 : While UPF1 initiates NMD, XRN1 executes mRNA decay. Deletion of either upregulates 48 proteins in yeast, indicating overlapping roles in mRNA surveillance .

Disease-Related Comparisons

Table 3: UPF1 in Cancer vs. Other Biomarkers

Protein Cancer Type Role Mechanism Clinical Correlation
UPF1 Hepatocellular Carcinoma (HCC) Tumor suppressor Downregulation promotes EMT, invasion Low UPF1 = poor prognosis
UPF1 Breast Cancer Context-dependent High UPF1 suppresses EMT; knockdown enhances proliferation High UPF1 = better survival
UPF1 Lung Adenocarcinoma Oncogenic Upregulates ATF4 to drive amino acid metabolism High UPF1 = poor survival
A1CF HCC Oncogenic Inversely correlated with UPF1 High A1CF = poor prognosis

Key Findings :

  • Dual Roles in Cancer: UPF1 acts as a tumor suppressor in HCC (inhibiting EMT) but promotes lung adenocarcinoma via metabolic reprogramming, highlighting context-dependent functions .
  • Cross-Pathway Interactions : UPF1 regulates DNA repair (via FRG1 in breast cancer) and epileptogenesis (via synaptic mRNA decay), unlike SMG5-7 or XRN1 .

Mechanistic Insights from Mutational Studies

  • Phosphorylation Dependency : Human SMG5-7 require UPF1 phosphorylation (e.g., at Ser1078) for binding, whereas fungal Ebs1 interacts with UPF1’s C-terminus regardless of phosphorylation .
  • ATPase Activity : UPF1 mutants lacking helicase activity (e.g., G243R/G377R) fail to degrade NMD substrates, emphasizing ATP hydrolysis as a conserved requirement .

Preparation Methods

Bacterial Strain Selection and Vector Design

UPF1 is commonly expressed in Escherichia coli due to its scalability and cost-effectiveness. The BL21(DE3) strain is preferred for its T7 RNA polymerase system, enabling high-yield expression under inducible promoters. Plasmids such as pET-28a or pDEST14 are modified to include N-terminal hexahistidine (His6) or calmodulin-binding peptide (CBP) tags for affinity purification. Codon-optimized UPF1 constructs are essential to mitigate expression hurdles caused by eukaryotic codon bias.

Induction and Lysis Conditions

Optimal expression is achieved at 16–18°C with 0.1–0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Cells are lysed using a French press or lysozyme treatment in buffers containing 1× PBS (pH 7.5), 150–225 mM NaCl, 1 mM Mg(CH3COO)2, 0.1% NP-40, and protease inhibitors. RNase A (50 µg/ml) is often added post-lysis to eliminate bacterial RNA contaminants that could interfere with UPF1’s RNA-binding assays.

Multi-Step Affinity Purification Strategies

Immobilized Metal Affinity Chromatography (IMAC)

His-tagged UPF1 is purified using nickel-nitrilotriacetic acid (Ni-NTA) columns equilibrated with lysis buffer containing 20 mM imidazole. Elution is performed with a linear gradient of 20–500 mM imidazole. This step typically yields 80–90% pure UPF1, with a recovery of 5–10 mg per liter of culture.

Heparin and Calmodulin Affinity Chromatography

Secondary purification steps are critical for removing nucleic acid contaminants and ensuring monodispersity. Heparin columns (e.g., HiTrap Heparin HP) exploit UPF1’s affinity for negatively charged molecules, eluting at 0.5–1.0 M NaCl. For CBP-tagged constructs, calmodulin affinity columns are used with calcium-dependent binding (4 mM CaCl2) and EGTA-mediated elution.

Table 1: Purification Yields of UPF1 Variants

ConstructExpression SystemYield (mg/L)Purity (%)Activity (ATPase Units/mg)
His6-UPF1 (full-length)E. coli BL21(DE3)8.295120 ± 15
CBP-UPF1-CH-HDE. coli Rosetta6.59895 ± 10
UPF1-HD/UPF1-SQ complexCo-expression in BL213.19080 ± 12

Eukaryotic Expression and Tandem Affinity Purification (TAP)

Yeast Systems for UPF1 Complexes

In Saccharomyces cerevisiae, UPF1 is expressed under galactose-inducible promoters with C-terminal TAP tags (Protein A–TEV protease site–calmodulin-binding peptide). Large-scale cultures (6–10 L) are lysed by bead-beating in HEPES-KCl buffers with RNase inhibitors. TAP purifications involve IgG-Sepharose binding, TEV protease cleavage, and calmodulin affinity chromatography, yielding 0.5–1.0 mg of UPF1 per liter.

RNase Treatment for Complex Isolation

UPF1’s association with decapping factors (e.g., Dcp1, Dcp2) and NMD regulators (Upf2, Upf3) requires RNase treatment (RNase A/T1) to dissociate RNA-dependent aggregates. This step is omitted when studying UPF1–RNA interactions, necessitating heparin or glycerol gradient centrifugation instead.

Buffer Optimization and Stability Assays

Critical Buffer Components

UPF1’s ATPase and helicase activities are buffer-sensitive. Standard helicase assays use 20 mM MES (pH 6.0), 100 mM potassium acetate, 1 mM DTT, and 1 mM MgCl2. For stability, 10% glycerol and 0.01% NP-40 are added to storage buffers.

Table 2: Buffer Compositions for UPF1 Functional Assays

Assay TypeBuffer ComponentspHKey Additives
ATPase Activity20 mM Tris-HCl, 50 mM KOAc, 2 mM MgCl2, 0.1 mM EDTA7.52% BSA, 1 mM DTT
Helicase Unwinding20 mM MES, 100 mM KOAc, 1 mM DTT, 1 mM MgCl26.01 mg/ml heparin, 0.3 µM DNA trap
RNA Binding1× PBS, 150 mM NaCl, 1 mM Mg(CH3COO)2, 0.1% NP-407.54 mM CaCl2 (for CBP elution)

Preventing Autoinhibition

UPF1’s N-terminal cysteine-histidine-rich (CH) domain autoinhibits its C-terminal helicase domain (HD). Activation requires Upf2 binding or mutagenesis (e.g., R843A) to destabilize the autoinhibited conformation. Pre-incubating UPF1 with Upf2 (50 nM, 2 h at 4°C) enhances ATPase activity by 3–5 fold.

Functional Validation and Quality Control

ATPase Activity Assays

Single-cycle ATPase experiments use [α-32P]-ATP (800 Ci/mmol) and polyuridylic acid (polyU) to stimulate hydrolysis. Reactions are quenched with EDTA, and free phosphate is quantified by thin-layer chromatography. Wild-type UPF1 exhibits a kcat of 0.8–1.2 min⁻¹, while hyperactive mutants (e.g., DE572AA) reach 2.5 min⁻¹.

Helicase Unwinding Kinetics

Radioactive RNA–DNA hybrids (1 nM) are incubated with UPF1 (50 nM) and ATP/MgCl2. Reactions are stopped with SDS/EDTA, and products are resolved on 12% polyacrylamide gels. UPF1’s processivity is measured as the fraction of substrate unwound per minute, typically 0.05–0.1 min⁻¹ under single-turnover conditions.

Challenges and Troubleshooting

Solubility and Aggregation

UPF1’s solubility is enhanced by truncating the unstructured N-terminal region (residues 1–300) or adding solubility tags (e.g., GST, MBP). Aggregation during storage is mitigated by 5–10% glycerol and flash-freezing in liquid nitrogen.

Complex Assembly with Upf2 and Upf3

Co-purifying UPF1–Upf2 complexes requires co-expression in E. coli or mixing purified proteins (50 nM each) in helicase buffer with 2% BSA. Stoichiometry is verified by size-exclusion chromatography (SEC) or native PAGE .

Q & A

Q. What is the primary molecular mechanism of UPF1 in nonsense-mediated mRNA decay (NMD)?

UPF1 acts as an RNA helicase and ATPase to surveil mRNA quality. Its ATP-dependent unwinding activity facilitates ribosome dissociation during premature termination codon (PTC) recognition, triggering mRNA degradation. Key phosphorylation sites (e.g., Y-738/Y-742 in yeast) modulate NMD efficiency, validated via mutagenesis and luciferase reporter assays .

Q. What experimental approaches are used to assess UPF1’s role in mRNA surveillance?

  • RNA-Seq : Quantifies NMD substrate accumulation upon UPF1 depletion (e.g., using auxin-inducible degradation systems in HCT116 cells) .
  • Western blotting : Measures UPF1 protein levels and phosphorylation status .
  • Dual luciferase assays : Evaluates stop codon recognition efficiency using PTC-containing reporters .

Q. How does UPF1 phosphorylation influence its regulatory activity?

Phosphorylation at specific residues (e.g., S/T-rich regions in humans) enhances UPF1’s helicase activity and interaction with decay factors like SMG5-7. Site-directed mutagenesis combined with RNA stability assays (e.g., Northern blotting) is used to validate functional sites .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding UPF1’s role in cancer progression?

UPF1 exhibits context-dependent roles: it promotes migration/invasion in endometrioid endometrial carcinoma (EEC) via mTOR pathway activation , but may suppress tumorigenesis in other contexts. To resolve contradictions:

  • Compare cell-type-specific UPF1 interactomes (e.g., co-IP/mass spectrometry).
  • Use in vivo xenograft models with tissue-specific UPF1 knockout .
  • Analyze clinical datasets for UPF1 expression correlations with patient outcomes .

Q. What strategies are recommended for mapping UPF1 interaction networks with ribosomal subunits?

  • Yeast two-hybrid screens : Identified direct interactions between UPF1’s CH domain and ribosomal proteins (e.g., Rps26) .
  • Co-immunoprecipitation (Co-IP) : Validates UPF1-ribosome associations in cytoplasmic extracts .
  • Structural analysis : Cryo-EM or homology modeling (e.g., using mammalian UPF1 structures) predicts interaction interfaces .

Q. How does UPF1 influence transcription elongation and Pol II dynamics?

UPF1 associates with actively transcribed genes in Schizosaccharomyces pombe, as shown by ChIP-Seq. Depletion increases Ser2-Pol II phosphorylation and sensitivity to elongation inhibitors (e.g., 6-azauracil), suggesting UPF1 modulates transcription-coupled RNA surveillance .

Q. What technical challenges arise when studying UPF1 depletion kinetics?

Rapid UPF1 degradation (e.g., via auxin-inducible systems) requires tight temporal control to avoid confounding secondary effects. Proteomic validation (e.g., mass spectrometry) ensures specificity, while RNA-Seq time courses distinguish direct NMD targets from indirect transcriptional changes .

Q. How can biochemical assays validate UPF1’s helicase activity in vitro?

  • ATPase assays : Measure inorganic phosphate release in the presence of RNA/DNA substrates .
  • Electrophoretic mobility shift assays (EMSAs) : Confirm RNA binding and ATP-dependent dissociation .
  • Single-molecule FRET : Visualizes real-time RNA unwinding .

Q. What methodologies elucidate UPF1’s role in autophagy regulation?

  • GFP-mRFP-LC3 staining : Tracks autophagosome-lysosome fusion in UPF1-depleted cells .
  • Western blotting : Monitors mTOR pathway effectors (e.g., p70S6K, 4EBP1) and autophagy markers (e.g., LC3-II) .

Q. How can evolutionary conservation studies inform UPF1’s functional domains?

Cross-species comparisons (e.g., yeast/human UPF1) highlight conserved helicase and CH domains. Functional complementation assays (e.g., expressing human UPF1 in yeast upf1Δ strains) test domain necessity .

Methodological Notes

  • Data Contradictions : Use orthogonal approaches (e.g., proteomics + RNA-Seq) to validate findings .
  • Interaction Studies : Combine genetic (e.g., CRISPR) and biochemical (e.g., Co-IP) methods to reduce false positives .
  • Phosphorylation Analysis : Employ phospho-specific antibodies and kinase inhibition assays to dissect regulatory pathways .

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